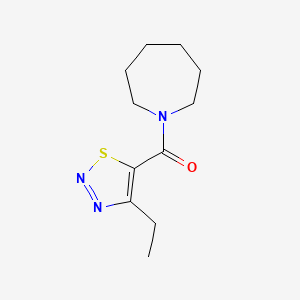![molecular formula C15H20BrFN2O B7571230 4-bromo-2-fluoro-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]benzamide](/img/structure/B7571230.png)
4-bromo-2-fluoro-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-2-fluoro-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]benzamide, also known as BFPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a selective antagonist of the dopamine D3 receptor, which makes it a promising tool for investigating the role of this receptor in various physiological and pathological processes.
作用機序
4-bromo-2-fluoro-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]benzamide is a selective antagonist of the dopamine D3 receptor, which means it binds to this receptor and blocks its activity. The dopamine D3 receptor is a member of the G protein-coupled receptor family, which plays a key role in the transmission of signals in the brain. By blocking the activity of the dopamine D3 receptor, 4-bromo-2-fluoro-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]benzamide can modulate the signaling pathways that are involved in reward, motivation, and addiction.
Biochemical and Physiological Effects:
4-bromo-2-fluoro-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]benzamide has been shown to have a number of biochemical and physiological effects in animal models. For example, 4-bromo-2-fluoro-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]benzamide has been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and methamphetamine. 4-bromo-2-fluoro-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]benzamide has also been shown to reduce the locomotor activity of animals, suggesting that it may have a sedative effect.
実験室実験の利点と制限
One of the main advantages of using 4-bromo-2-fluoro-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]benzamide in scientific research is its selectivity for the dopamine D3 receptor. This allows researchers to investigate the specific role of this receptor in various physiological and pathological processes. However, one limitation of using 4-bromo-2-fluoro-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]benzamide is its potential for off-target effects, which may complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on 4-bromo-2-fluoro-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]benzamide and its potential applications in scientific research. One area of interest is the development of new treatments for addiction and other disorders that target the dopamine D3 receptor. Another area of interest is the investigation of the role of the dopamine D3 receptor in the regulation of cognitive function and emotional processing. Finally, the development of new compounds that are more selective and potent than 4-bromo-2-fluoro-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]benzamide may lead to new insights into the function of the dopamine D3 receptor.
合成法
The synthesis of 4-bromo-2-fluoro-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]benzamide involves several steps, starting with the reaction of 4-bromo-2-fluorobenzoyl chloride with N-(1-propan-2-ylpyrrolidin-3-yl)methanamine. This intermediate is then treated with hydrochloric acid to yield the final product, 4-bromo-2-fluoro-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]benzamide. The synthesis of 4-bromo-2-fluoro-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]benzamide has been optimized to produce high yields and purity, making it a reliable source for scientific research.
科学的研究の応用
4-bromo-2-fluoro-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]benzamide has been used extensively in scientific research to investigate the role of the dopamine D3 receptor in various physiological and pathological processes. This receptor is involved in the regulation of reward, motivation, and addiction, making it a promising target for the development of new treatments for addiction and other disorders. 4-bromo-2-fluoro-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]benzamide has also been used to study the role of the dopamine D3 receptor in the regulation of locomotor activity, cognitive function, and emotional processing.
特性
IUPAC Name |
4-bromo-2-fluoro-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrFN2O/c1-10(2)19-6-5-11(9-19)8-18-15(20)13-4-3-12(16)7-14(13)17/h3-4,7,10-11H,5-6,8-9H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRELQPXIJQQLGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(C1)CNC(=O)C2=C(C=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(1,3-Dimethylthieno[2,3-c]pyrazole-5-carbonyl)-propan-2-ylamino]acetic acid](/img/structure/B7571157.png)

![3-(2-methoxyethoxy)-N-[(2-methylphenyl)methyl]aniline](/img/structure/B7571181.png)

![(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-(1-methylpyrrol-2-yl)methanone](/img/structure/B7571188.png)
![Ethyl 2-[(2-methoxy-5-methylbenzoyl)-propan-2-ylamino]acetate](/img/structure/B7571189.png)
![2-[(4-Chloro-2-methylphenyl)sulfonylamino]-6-fluorobenzoic acid](/img/structure/B7571191.png)
![N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-methylsulfonylpropanamide](/img/structure/B7571192.png)



![3-[1-(2-Chlorophenyl)ethylamino]-5-methyloxolan-2-one](/img/structure/B7571223.png)
![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-N-methyloxolane-2-carboxamide](/img/structure/B7571229.png)